

Biotin-PEG4-TFP Ester: A Comprehensive Technical Guide to Labeling Primary Amines

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Biotin-PEG4-TFP ester*

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This in-depth technical guide provides a comprehensive overview of **Biotin-PEG4-TFP ester**, a versatile reagent for the efficient and specific labeling of primary amines on proteins, antibodies, and other biomolecules. This document details the reagent's properties, advantages over other chemistries, and provides detailed protocols for its application in key research areas.

Introduction to Biotin-PEG4-TFP Ester

Biotin-PEG4-TFP ester is a high-performance biotinylation reagent designed for the covalent attachment of biotin to primary amines. It features three key components:

- **Biotin:** A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust detection and purification of labeled molecules.
- **PEG4 (Polyethylene Glycol) Spacer:** A hydrophilic, four-unit polyethylene glycol spacer that enhances the water solubility of the reagent and the resulting biotinylated molecule. This flexible spacer also minimizes steric hindrance, improving the accessibility of the biotin moiety for binding to streptavidin or avidin.
- **TFP (2,3,5,6-Tetrafluorophenyl) Ester:** A highly reactive functional group that readily and specifically reacts with primary amines (e.g., the ϵ -amino group of lysine residues and the N-terminus of proteins) to form stable amide bonds.

The TFP ester offers significant advantages over the more traditional N-hydroxysuccinimide (NHS) esters, primarily its increased hydrolytic stability, especially in aqueous solutions at neutral to basic pH. This enhanced stability leads to more efficient and reproducible labeling outcomes.

Properties and Advantages

The unique combination of a TFP ester, a PEG spacer, and a biotin moiety provides **Biotin-PEG4-TFP ester** with several advantageous properties for labeling applications.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Biotin-PEG4-TFP ester** is provided in the table below.

Property	Value	Reference
Molecular Formula	C27H37F4N3O8S	[1][2]
Molecular Weight	639.66 g/mol	[1][2]
Purity	>96%	[1]
Solubility	Soluble in organic solvents such as DMSO and DMF.	[3]
Storage Conditions	Store at -20°C, desiccated and protected from light.	[2]

Comparative Stability of TFP and NHS Esters

One of the primary advantages of TFP esters over NHS esters is their superior stability in aqueous buffers, which are commonly used for biomolecule labeling. This increased stability minimizes the competing hydrolysis reaction, allowing for more efficient conjugation to the target primary amines.

pH	TFP Ester Half-life (minutes)	NHS Ester Half-life (minutes)
7.0	~420	~240
8.0	~180	~60
10.0	~30	~3

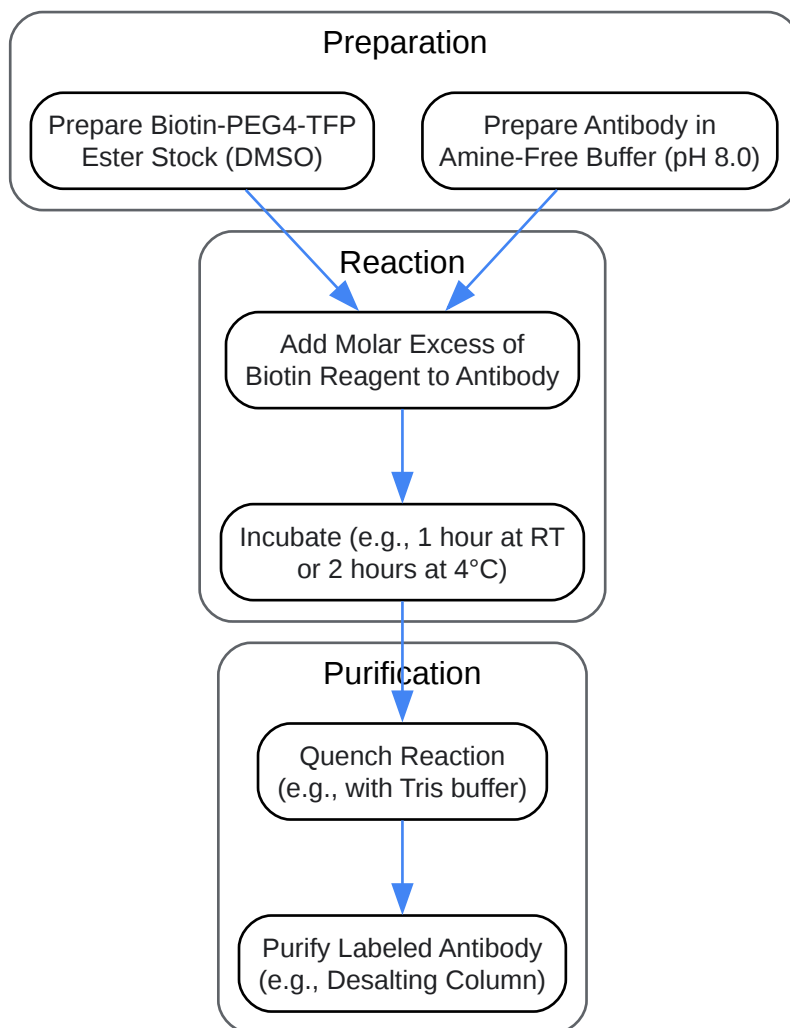
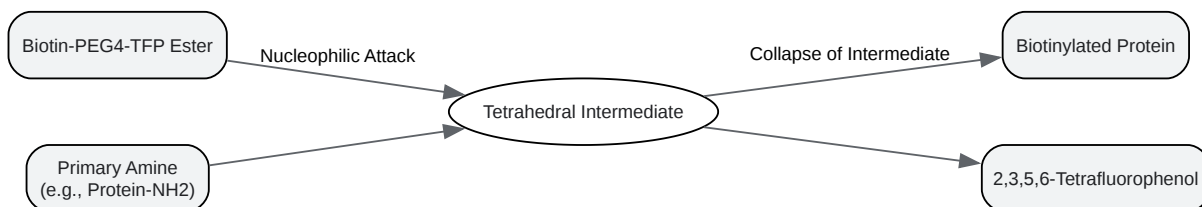
Data adapted from a study on self-assembled monolayers, demonstrating the relative stability of TFP and NHS esters.

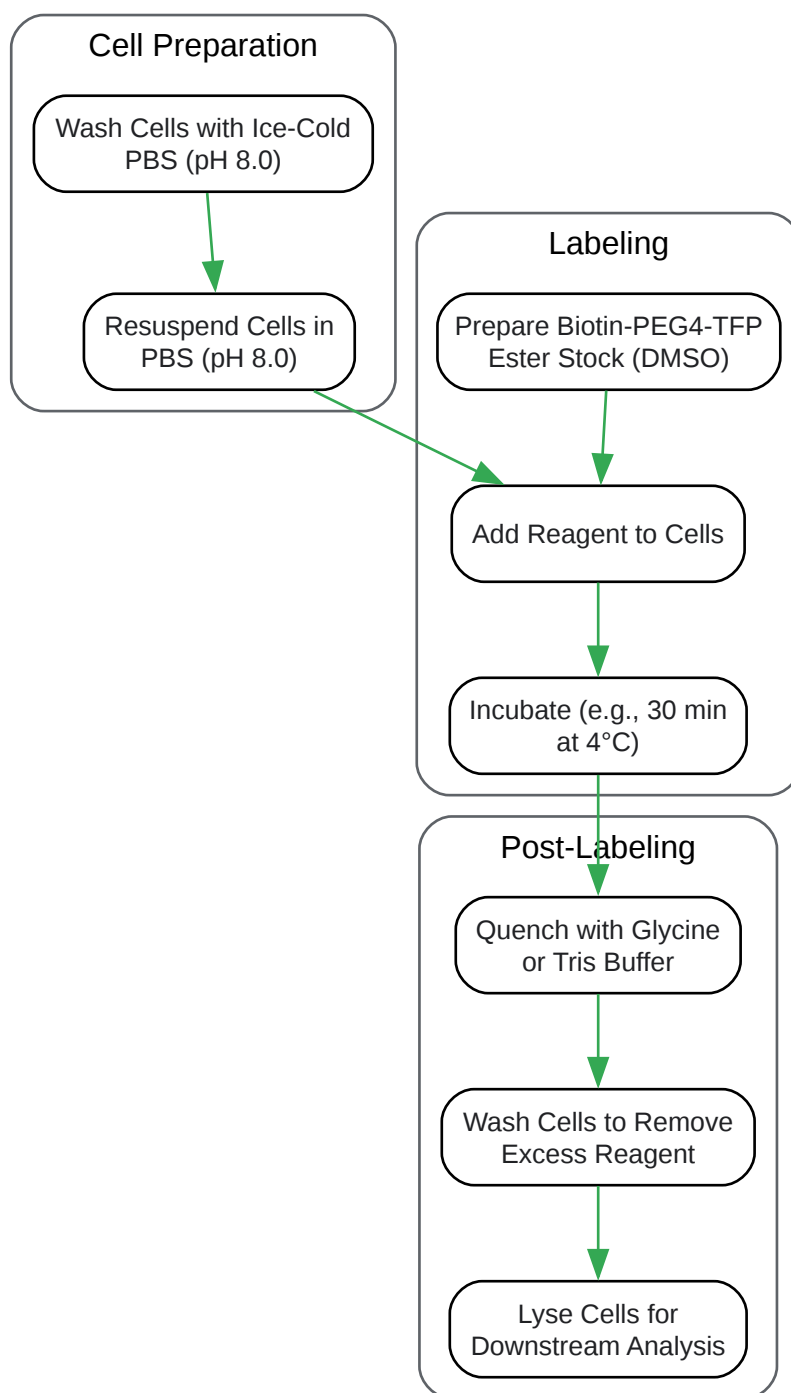
The greater hydrolytic stability of the TFP ester translates to a wider optimal pH range for labeling reactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

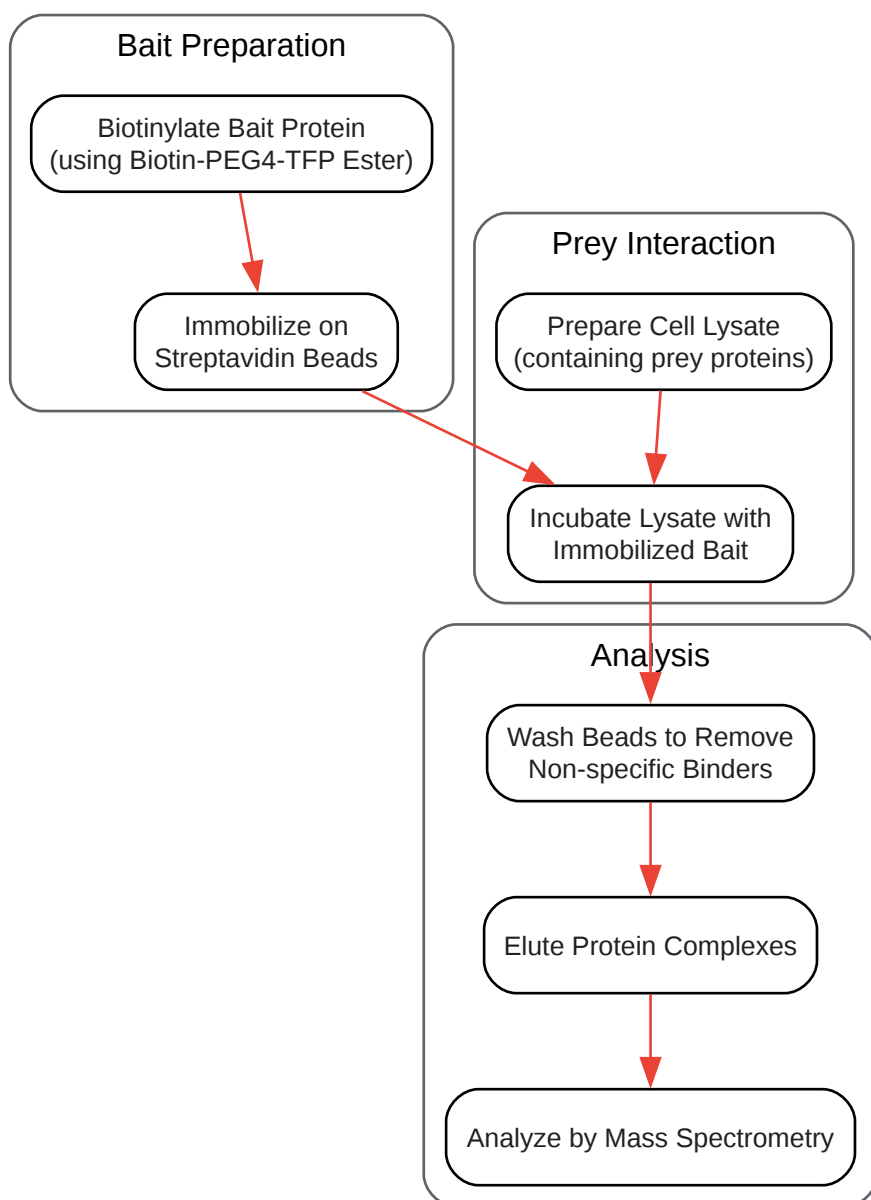
Reagent Type	Optimal pH Range for Amine Reaction
TFP Ester	7.5 - 8.5
NHS Ester	7.0 - 7.5

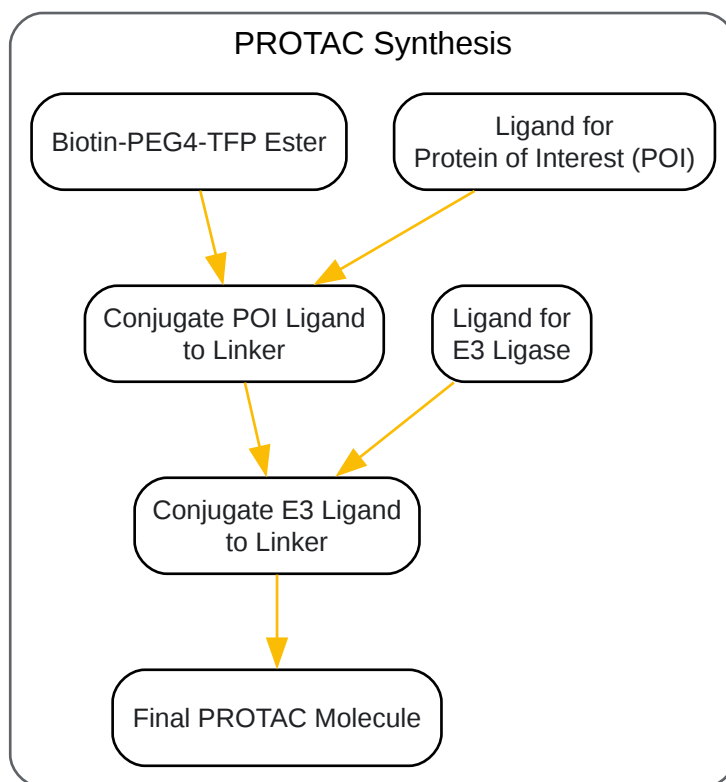
Reaction Mechanism

The labeling of a primary amine with **Biotin-PEG4-TFP ester** proceeds through a nucleophilic acyl substitution reaction. The unprotonated primary amine on the target biomolecule acts as a nucleophile, attacking the electrophilic carbonyl carbon of the TFP ester. This results in the formation of a stable amide bond and the release of 2,3,5,6-tetrafluorophenol as a byproduct.









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- To cite this document: BenchChem. [Biotin-PEG4-TFP Ester: A Comprehensive Technical Guide to Labeling Primary Amines]. BenchChem, [2025]. [Online PDF]. Available at:

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